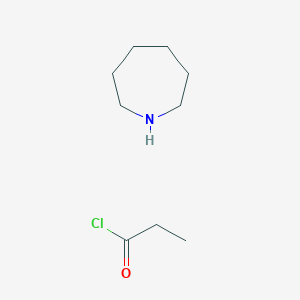
Azepane;propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepane;propanoyl chloride is a compound that consists of azepane, a seven-membered heterocyclic amine, and propanoyl chloride, an acyl chloride. Azepane is known for its applications in synthetic chemistry and medicinal chemistry, while propanoyl chloride is a reactive acylating agent used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azepane Synthesis: Azepane can be synthesized through the partial hydrogenolysis of hexamethylene diamine. This process involves the reduction of hexamethylene diamine to form azepane.
Propanoyl Chloride Synthesis: Propanoyl chloride can be prepared by reacting propanoic acid with thionyl chloride, phosphorus (V) chloride, or phosphorus (III) chloride. The reaction with thionyl chloride is as follows: [ \text{CH}_3\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Propanoyl chloride is industrially produced by the chlorination of propionic acid with phosgene : [ \text{CH}_3\text{CH}_2\text{COOH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 ]
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: Propanoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or water.
Friedel-Crafts Acylation: Propanoyl chloride reacts with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride to form acylated aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and water. Conditions typically involve room temperature or mild heating.
Friedel-Crafts Acylation: Reagents include aromatic compounds and aluminum chloride. Conditions involve anhydrous environments and moderate temperatures.
Major Products
Amides: Formed from the reaction of propanoyl chloride with amines.
Esters: Formed from the reaction of propanoyl chloride with alcohols.
Acylated Aromatics: Formed from the Friedel-Crafts acylation reaction.
Wissenschaftliche Forschungsanwendungen
Azepane derivatives have significant applications in synthetic chemistry, biology, and medicine. They are used as intermediates in the synthesis of various pharmaceuticals, including antidiabetic, anticancer, and DNA-binding agents .
Wirkmechanismus
The mechanism of action of azepane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. For example, azepane derivatives can act as inhibitors of enzymes involved in metabolic pathways . Propanoyl chloride, being a reactive acylating agent, forms covalent bonds with nucleophilic sites on molecules, leading to the formation of acylated products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Hexamethyleneimine: A six-membered cyclic amine.
Propanoyl Bromide: Similar to propanoyl chloride but with a bromine atom instead of chlorine.
Uniqueness
Azepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to six-membered rings like piperidine . Propanoyl chloride is unique in its reactivity and ability to introduce the propanoyl group into various molecules, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
116024-21-6 |
|---|---|
Molekularformel |
C9H18ClNO |
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
azepane;propanoyl chloride |
InChI |
InChI=1S/C6H13N.C3H5ClO/c1-2-4-6-7-5-3-1;1-2-3(4)5/h7H,1-6H2;2H2,1H3 |
InChI-Schlüssel |
IFNFFWODPPUDMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)Cl.C1CCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


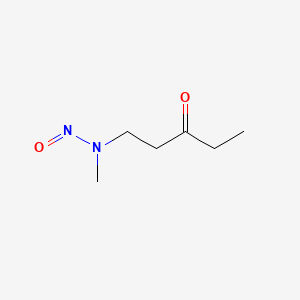
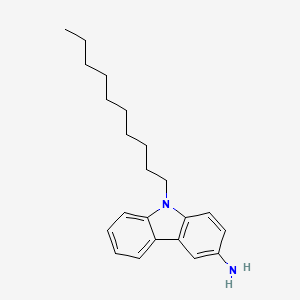
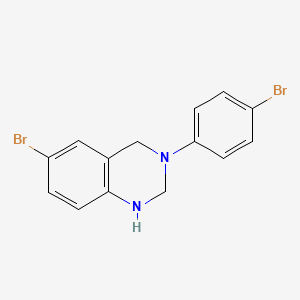

![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)

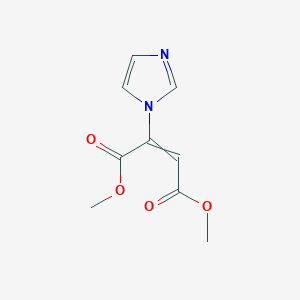
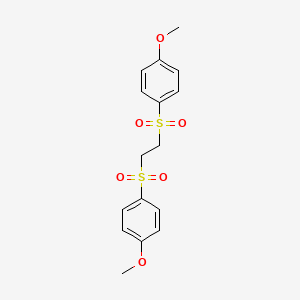
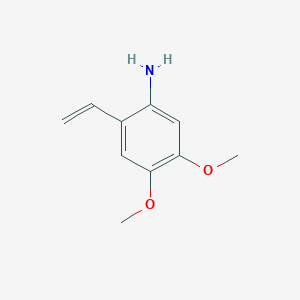
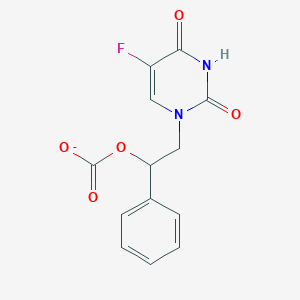

![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
